Fiscalin C

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fiscalin C can be synthesized through various methods, including the Eguchi-aza Wittig approach and the Mazurkiewicz–Ganesan approach . These methods involve the formation of the pyrazino[2,1-b]quinazoline-3,6-dione core linked to an indole moiety . The synthesis typically requires specific reaction conditions, such as the use of anthranilic acid, chiral N-protected alpha-amino acids, and tryptophan methyl esters .

Industrial Production Methods: . The optimization of these processes is crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Fiscalin C undergoes various chemical reactions, including oxidation, hydrolysis, nucleophilic attack by water, dehydration, deprotonation, and aldol reactions . These reactions are essential for the modification and functionalization of this compound to enhance its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, acids, bases, and nucleophiles . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound include neosartoryadins A and B, which are generated through further modification by oxidation, hydrolysis, and aldol reactions .

Aplicaciones Científicas De Investigación

Overview

Fiscalin C has been studied for its antimicrobial properties, particularly against multidrug-resistant Gram-positive bacteria. While it does not exhibit significant antibacterial activity on its own, it has shown synergistic effects when combined with other antibiotics.

Synergistic Effects

Research indicates that this compound enhances the efficacy of oxacillin against Methicillin-resistant Staphylococcus aureus (MRSA). In combination treatments, this compound demonstrated a synergistic effect, improving the overall antibacterial action against MRSA strains. This finding is crucial given the rising prevalence of antibiotic resistance.

| Compound | Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Synergistic with oxacillin | Not specified | Alone shows no significant antibacterial effect |

| Neofiscalin A | Antibacterial against MRSA | 8 | Exhibits biofilm inhibition |

Biofilm Inhibition

Neofiscalin A, a derivative related to this compound, has been reported to inhibit biofilm formation in MRSA and vancomycin-resistant Enterococcus faecalis (VRE). This property is significant as biofilms contribute to chronic infections and antibiotic resistance. The minimum inhibitory concentrations (MICs) for biofilm inhibition were found to be 96 µg/mL for MRSA and 80 µg/mL for VRE .

Experimental Findings

In vitro experiments demonstrated that Fiscalin derivatives provided protection against MPP+-induced cytotoxicity in differentiated SH-SY5Y cells. The protective effects were assessed using various assays, indicating that certain derivatives could significantly reduce cell death caused by oxidative stress.

| Fiscalin Derivative | Concentration (µM) | Effect on Cytotoxicity |

|---|---|---|

| Fiscalin 1a | 0-25 | Modest protection observed |

| Fiscalin 11 | 25-50 | Significant reduction in cell death |

These findings suggest that this compound and its derivatives may have potential applications in treating neurodegenerative diseases by mitigating oxidative stress and neurotoxicity.

Synthesis of Derivatives

Research into the synthesis of Fiscalin derivatives has also revealed their potential antitumor activities. Various analogs have been synthesized and tested against different cancer cell lines, including non-small cell lung cancer (H460), colon adenocarcinoma (HCT15), and breast cancer (MCF7).

Cytotoxic Effects

In studies evaluating cytotoxicity, several derivatives showed moderate effects with GI50 concentrations ranging from 30 to 80 µM. The development of these analogs is critical for exploring their therapeutic potential in oncology.

| Cell Line | Derivative Tested | GI50 (µM) |

|---|---|---|

| H460 | Various | 30-80 |

| HCT15 | Various | 30-80 |

| MCF7 | Various | 30-80 |

These results highlight the need for further research into the mechanisms by which these compounds exert their antitumor effects.

Mecanismo De Acción

The mechanism of action of Fiscalin C involves its interaction with bacterial cell walls, leading to the inhibition of biofilm formation and reduction of metabolic activity . This compound exhibits synergistic activity when combined with other antibiotics, such as oxacillin . The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with bacterial cell wall synthesis and biofilm formation .

Comparación Con Compuestos Similares

Similar Compounds: Fiscalin C is structurally related to other indole alkaloids, such as neofiscalin A, epi-neofiscalin A, and epi-fiscalin C . These compounds share similar core structures but differ in their stereochemistry and biological activities .

Uniqueness: What sets this compound apart from its similar compounds is its unique ability to exhibit synergistic activity with other antibiotics, enhancing their effectiveness against multidrug-resistant bacteria . Additionally, this compound has shown potential in neuroprotection and antitumor activity, making it a versatile compound for various scientific research applications .

Actividad Biológica

Fiscalin C is a compound derived from the fungus Neosartorya siamensis, which has garnered interest for its potential biological activities, particularly in the fields of neuroprotection and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

1. Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of fiscalin derivatives, including this compound. In a study evaluating the protective effects against neurotoxic agents such as 1-methyl-4-phenylpyridinium (MPP) and iron (III), it was found that certain fiscalins exhibited significant protective effects in differentiated SH-SY5Y cells.

Table 1: Neuroprotective Effects of this compound

| Compound | Neurotoxic Agent | Protective Effect | Concentration (μM) | Statistical Significance |

|---|---|---|---|---|

| This compound | MPP | Significant | 25, 50 | p < 0.001 |

| This compound | Iron (III) | Significant | 25, 50 | p < 0.01 |

The study demonstrated that this compound significantly reduced cytotoxicity induced by both MPP and iron (III), indicating its potential as a neuroprotective agent .

2. Cytotoxicity Assessment

The cytotoxicity of this compound has been assessed using various assays, including neutral red uptake and sulforhodamine B binding assays. The results indicated that while some fiscalins exhibited cytotoxic effects at higher concentrations, this compound showed a relatively low cytotoxic profile.

Table 2: Cytotoxicity of this compound

| Concentration (μM) | NR Uptake (%) | Significance Level |

|---|---|---|

| 0 | 100 | - |

| 10 | 95 | p > 0.05 |

| 25 | 85 | p < 0.05 |

| 50 | 70 | p < 0.01 |

At concentrations up to 25 μM, this compound did not exhibit significant cytotoxicity, suggesting its safety for further studies and applications .

3. Antimicrobial Activity

This compound has also shown promising antimicrobial properties against multidrug-resistant bacteria. A study reported that it exhibited synergistic activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).

Table 3: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| MRSA | 16 |

| VRE | 8 |

The MIC values indicate that this compound has potential as an antimicrobial agent, particularly against resistant strains of bacteria .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest involvement in modulating P-glycoprotein (P-gp) activity, which is crucial for drug transport across cell membranes. Some fiscalins have been shown to inhibit P-gp, which could enhance the efficacy of co-administered drugs .

Case Studies and Research Findings

Several case studies have been conducted to further explore the applications of this compound in clinical settings:

- Neuroprotection in Animal Models : In vivo studies have demonstrated that administration of fiscalins can improve outcomes in models of neurodegenerative diseases.

- Antimicrobial Efficacy : Clinical isolates treated with fiscalins showed reduced biofilm formation and metabolic activity, indicating potential for treating chronic infections.

Propiedades

IUPAC Name |

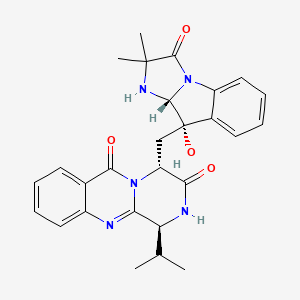

(1S,4R)-4-[[(3aR,4S)-4-hydroxy-2,2-dimethyl-1-oxo-3,3a-dihydroimidazo[1,2-a]indol-4-yl]methyl]-1-propan-2-yl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O4/c1-14(2)20-21-28-17-11-7-5-9-15(17)23(34)31(21)19(22(33)29-20)13-27(36)16-10-6-8-12-18(16)32-24(27)30-26(3,4)25(32)35/h5-12,14,19-20,24,30,36H,13H2,1-4H3,(H,29,33)/t19-,20+,24-,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQZIMAMLQIPDR-SHYROUOXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4(C5NC(C(=O)N5C6=CC=CC=C64)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C2=NC3=CC=CC=C3C(=O)N2[C@@H](C(=O)N1)C[C@]4([C@@H]5NC(C(=O)N5C6=CC=CC=C64)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894002 | |

| Record name | Fiscalin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149008-36-6 | |

| Record name | Fiscalin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Fiscalin C and where is it found?

A1: this compound is an indole alkaloid, a class of naturally occurring compounds with diverse biological activities. It has been isolated from various fungal species, including the marine sponge-associated fungus Neosartorya siamensis [, , ] and the wood-decaying fungus Xylaria humosa [].

Q2: What are the known biological activities of this compound?

A2: Research suggests that this compound possesses both antimicrobial and antitumor properties:

- Antimicrobial activity: While this compound alone doesn't significantly inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), it demonstrates synergistic activity when combined with oxacillin []. This suggests its potential use in combination therapy against multidrug-resistant bacterial infections.

- Antitumor activity: this compound, along with other compounds isolated from Neosartorya siamensis extract, was found to enhance the cytotoxic effects of doxorubicin (an anticancer drug) in lung cancer cells (A549) [].

Q3: How does this compound impact biofilm formation?

A3: Although it doesn't significantly inhibit bacterial growth on its own, this compound effectively inhibits biofilm formation by MRSA without affecting bacterial viability [, ]. Biofilms are a major concern in clinical settings as they increase bacterial resistance to antibiotics. This property of this compound makes it a promising candidate for developing novel strategies to combat MRSA infections.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.